8-Methoxy-2-methylquinoline
Overview
Description
8-Methoxy-2-methylquinoline is an organic compound with the molecular formula C11H11NO. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
8-Methoxy-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline and its derivatives have shown substantial biological activities , suggesting they may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives have shown substantial biological activities , suggesting they may have significant molecular and cellular effects.
Action Environment
The synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions .
Biochemical Analysis
Biochemical Properties
8-Methoxy-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation rates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their function. One notable mechanism is the inhibition of certain cytochrome P450 enzymes, which can lead to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity or modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. For instance, high doses of this compound have been associated with liver and kidney toxicity in animal studies. Threshold effects and dose-dependent responses are critical considerations in these studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
The synthesis of 8-Methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent like nitrobenzene . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
8-Methoxy-2-methylquinoline undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxy-2-methylquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Methoxy-2-methylquinoline can be compared with other quinoline derivatives such as:
2-Methyl-8-quinolinol: Known for its fungicidal properties.
4-Chloro-8-methoxy-2-methylquinoline: Used in various chemical syntheses.
8-Methylquinoline: Commonly used in the synthesis of other quinoline derivatives.
What sets this compound apart is its unique methoxy group at the 8-position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
8-methoxy-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-7-9-4-3-5-10(13-2)11(9)12-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXVXPBDSJQYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311854 | |
Record name | 8-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3033-80-5 | |
Record name | 3033-80-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methoxy-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural difference between the two independent molecules of 8-Methoxy-2-methylquinoline observed in its crystal structure?
A1: The crystal structure of this compound reveals two independent molecules within the asymmetric unit. The primary structural difference lies in the dihedral angle between the two six-membered rings of the quinoline system. [] One molecule exhibits a dihedral angle of 1.43 (9) degrees, while the other shows a smaller angle of 0.74 (1) degrees. [] This indicates a slight difference in the relative orientation of the rings between the two molecules within the crystal lattice.
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